molecular formula C23H20ClF4N3O5S B14998978 N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

Cat. No.: B14998978
M. Wt: 561.9 g/mol
InChI Key: JYGPRKOVAYLTDP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide is a complex organic compound that features a combination of aromatic rings, a pyrimidine ring, and a sulfonyl group

Properties

Molecular Formula

C23H20ClF4N3O5S

Molecular Weight

561.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide

InChI

InChI=1S/C23H20ClF4N3O5S/c1-35-18-8-5-13(10-19(18)36-2)17-12-20(23(26,27)28)31-22(30-17)37(33,34)9-3-4-21(32)29-14-6-7-16(25)15(24)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,29,32)

InChI Key

JYGPRKOVAYLTDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC(=C(C=C3)F)Cl)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reactions: The aromatic rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the coupling of the pyrimidine ring with the aromatic rings and the butanamide moiety, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing data from various studies and presenting a comprehensive overview of its effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClFN3O4SC_{20}H_{21}ClFN_3O_4S, with a molecular weight of approximately 433.91 g/mol. The structure features a chloro-fluoro-substituted phenyl group, a pyrimidine ring, and a sulfonamide moiety, which are significant for its biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study conducted by Fayad et al. (2019) highlighted its efficacy in inhibiting tumor growth in multicellular spheroid models, which are more representative of in vivo conditions compared to traditional cell cultures . The compound was screened against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.2Inhibition of proliferation
MCF-7 (Breast Cancer)3.8Induction of apoptosis
HepG2 (Liver Cancer)4.5Cell cycle arrest

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines, preventing further progression and replication.

Study 1: Efficacy in Lung Cancer Models

A comprehensive study published in the Journal of Cancer Research evaluated the effects of the compound on A549 lung cancer cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3 and PARP .

Study 2: Combination Therapy Potential

Another investigation explored the use of this compound in combination with standard chemotherapeutic agents. The results showed enhanced cytotoxicity when used alongside doxorubicin, suggesting potential for combination therapy strategies in treating resistant cancer types.

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